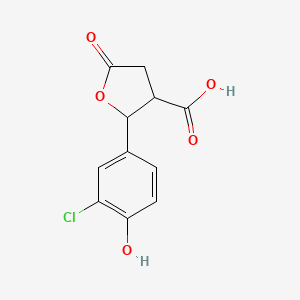
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of 2-fluorophenol with a suitable methylating agent to form 2-fluorophenylmethyl ether. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is cyclized with carbon disulfide to form the oxadiazole ring. Finally, the oxadiazole is coupled with aniline to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-((2-Fluorophenoxy)methyl)benzaldehyde: This compound shares the 2-fluorophenoxy group but differs in the presence of a benzaldehyde group instead of the oxadiazole ring.
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar in having a fluorophenyl group but with additional trifluoromethyl substitution.
3-Fluoro-5-(trifluoromethyl)benzaldehyde: Another fluorophenyl compound with trifluoromethyl substitution.
Uniqueness
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds without the oxadiazole ring.
Propiedades
Fórmula molecular |
C15H12FN3O2 |
|---|---|
Peso molecular |
285.27 g/mol |
Nombre IUPAC |
3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H12FN3O2/c16-12-6-1-2-7-13(12)20-9-14-18-19-15(21-14)10-4-3-5-11(17)8-10/h1-8H,9,17H2 |
Clave InChI |
FXULCFHCVWJGNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC2=NN=C(O2)C3=CC(=CC=C3)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)

![4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)




![3-Ethyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11789891.png)






